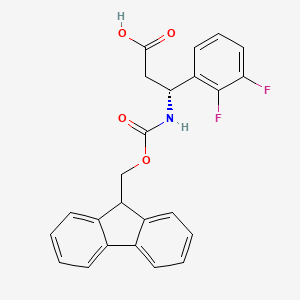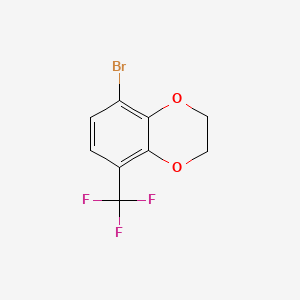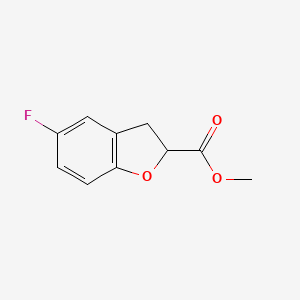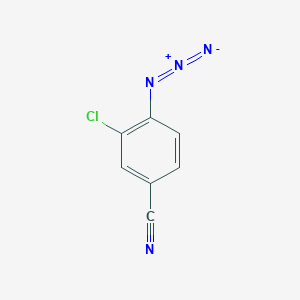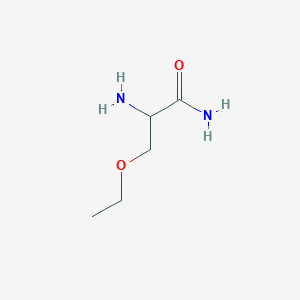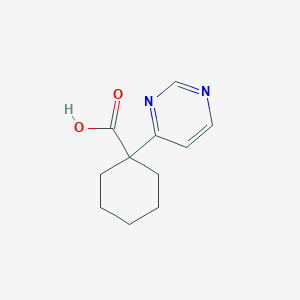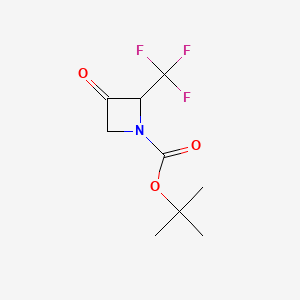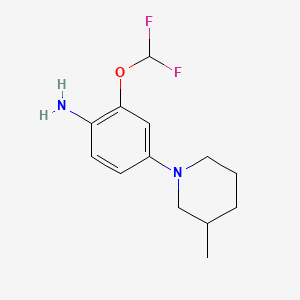
2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline is an organic compound that features a difluoromethoxy group and a methylpiperidinyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Core: The aniline core can be synthesized through the nitration of benzene followed by reduction.
Introduction of the Difluoromethoxy Group: This step involves the reaction of the aniline derivative with a difluoromethylating agent under controlled conditions.
Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the aniline derivative reacts with 3-methylpiperidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylpiperidinyl group can interact with receptor sites, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Methoxy)-4-(3-methylpiperidin-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with a piperidinyl group instead of a methylpiperidinyl group.
Uniqueness: 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline is unique due to the presence of both the difluoromethoxy and methylpiperidinyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C13H18F2N2O |
|---|---|
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9-3-2-6-17(8-9)10-4-5-11(16)12(7-10)18-13(14)15/h4-5,7,9,13H,2-3,6,8,16H2,1H3 |
InChI-Schlüssel |
ZEKNOPBOTFYRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




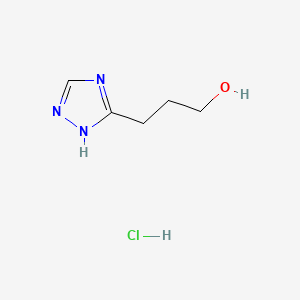
![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)

